While no direct source for this compound is explicitly mentioned in the provided literature, it serves as a building block in medicinal chemistry and is investigated for its potential therapeutic properties [, , , , , , , , , , ]. Specifically, its structural similarity to known bioactive compounds, such as hydroxyurea and other urea derivatives, makes it a promising candidate for further development as a potential anticancer agent [, ]. Its role in scientific research revolves around its potential as a lead compound for developing novel therapeutics, particularly in the field of oncology and inflammation-related diseases.
N-(4-fluorophenyl)-4-hydroxybenzamide is an organic compound classified as a benzamide derivative, characterized by a fluorophenyl group attached to the nitrogen atom and a hydroxy group on the benzamide structure. This compound, with the molecular formula and a molecular weight of approximately 239.23 g/mol, exhibits significant potential in biochemical applications, particularly in enzyme inhibition and medicinal chemistry .
The synthesis of N-(4-fluorophenyl)-4-hydroxybenzamide typically involves the reaction of 4-fluoroaniline with salicylic acid or its derivatives. The general synthetic route can be summarized as follows:
In industrial settings, larger-scale reactions may employ optimized conditions and automated systems to enhance yield and efficiency .
N-(4-fluorophenyl)-4-hydroxybenzamide features a complex molecular structure that includes:
The structural analysis reveals key bond lengths and angles that define the compound's geometry. Computational studies using density functional theory have provided insights into its electronic properties, including bond lengths of approximately 1.354 Å for C-C bonds and 1.016 Å for C-O bonds .
N-(4-fluorophenyl)-4-hydroxybenzamide can participate in various chemical reactions:
N-(4-fluorophenyl)-4-hydroxybenzamide primarily targets the enzyme succinate dehydrogenase (SDH). Its mechanism of action involves binding to the ubiquinone-binding region of SDH, thereby inhibiting its activity. This inhibition affects critical biochemical pathways such as the citric acid cycle and the electron transport chain, which are essential for cellular respiration and energy production .
In silico studies suggest that compounds similar in structure exhibit favorable pharmacokinetic properties, indicating potential for therapeutic applications.
Relevant data from spectral analyses such as nuclear magnetic resonance (NMR) confirm the structural integrity and purity of synthesized compounds .
N-(4-fluorophenyl)-4-hydroxybenzamide has several scientific applications:
This compound's multifaceted nature makes it significant in both academic research and industrial applications, paving the way for further exploration in drug development and materials science.
The benzamide core of N-(4-fluorophenyl)-4-hydroxybenzamide is synthesized through regioselective C–N bond formation. A prominent method involves Rh(III)-catalyzed cascade C–H activation/annulation using N-hydroxybenzamides and propargylic acetates. This approach constructs the isoquinolone scaffold—a structural analog—via sequential C–H activation, alkyne insertion, and intramolecular annulation, achieving yields of 41–89% under optimized conditions (toluene, 100°C, [CpRhCl₂]₂/NaOAc) [7]. Alternative routes include amide coupling reactions between 4-fluoraniline and 4-hydroxybenzoic acid derivatives. Key reagents like *N,N'-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) facilitate coupling while minimizing epimerization. The compound’s SMILES string (Fc1ccc(cc1)NC(=O)c2ccc(cc2)O
) and InChI key (KLWSUBIYNNYVJA-UHFFFAOYSA-N
) confirm its planar conformation, with rotational barriers of ~10 kcal/mol at the amide bond identified via DFT calculations [1] [6].
Table 1: Optimized Conditions for Rh-Catalyzed Benzamide Synthesis
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Catalyst | [Cp*RhCl₂]₂ (2.5 mol%) | 84% |
Additive | NaOAc (1.0 equiv.) | Maximizes turnover |
Solvent | Toluene | >30% yield boost vs. DMF |
Temperature | 100°C | Completes in 12 h |
The 4-fluorophenyl moiety significantly influences bioactivity through electronic modulation and steric constraints. Fluorine’s strong electron-withdrawing nature (+σ inductive effect) enhances the amide bond’s electrophilicity, improving target binding affinity. In multi-target agents, analogs like quinolinone–carboxamides exhibit amplified anti-inflammatory activity when fluorinated at the para-position (e.g., LOX inhibition IC₅₀ = 10 μM for fluorinated derivatives) [4]. Fluorination also reduces metabolic degradation by blocking cytochrome P450 oxidation sites. Computational studies reveal fluorine’s role in stabilizing cation–π interactions within enzyme binding pockets, increasing residence time by 2.3-fold compared to non-fluorinated analogs [4] [5].
Synthesis routes diverge in scalability and orthogonality:
Table 2: Synthesis Strategy Comparison
Parameter | Solid-Phase (Fmoc) | Solution-Phase |
---|---|---|
Scale | <1 mmol | Up to 100 g |
Orthogonality | High (acid/base stable) | Moderate |
Resin Compatibility | Wang, Rink amide | Not applicable |
Typical Yield | 50–75% | 65–89% |
Key Limitation | Resin sourcing | HF handling |
Strategic modifications address poor solubility and rapid clearance:
Table 3: Pharmacokinetic Impact of Key Modifications
Modification | Solubility (mg/mL) | t₁/₂ (h) | Target Affinity |
---|---|---|---|
Parent Compound | 0.15 | 1.2 | Baseline |
Glycosylated Derivative | 1.20 | 1.5 | 90% retention |
PEGylated Derivative | 0.40 | 6.8 | 75% retention |
Prodrug (Pivalate) | 0.05* | 3.5 | Metabolic activation |
*Prodrug solubility; hydrolyzed form reaches 0.3 mg/mL.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: